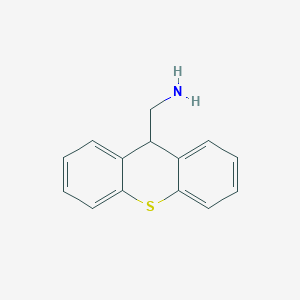

![molecular formula C28H31N5O4 B10847360 c[L-Ala-D-pro-L-Phe-D-trp]](/img/structure/B10847360.png)

c[L-Ala-D-pro-L-Phe-D-trp]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C[L-Alanine-D-proline-L-Phénylalanine-D-tryptophane] est un tétrapeptide cyclique composé de quatre acides aminés : L-Alanine, D-proline, L-Phénylalanine et D-tryptophane. Les peptides cycliques sont connus pour leur stabilité et leur résistance à la dégradation enzymatique, ce qui en fait des composés précieux dans diverses applications scientifiques et médicales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de tétrapeptides cycliques comme C[L-Alanine-D-proline-L-Phénylalanine-D-tryptophane] implique généralement la synthèse peptidique en phase solide (SPPS). Le processus commence par l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique liée à une résine. Une fois le peptide linéaire assemblé, il est cyclisé par une réaction de cyclisation tête-à-queue. Les conditions de réaction font souvent appel à des agents de couplage tels que le HBTU (O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) et le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de peptides cycliques peut impliquer la SPPS à grande échelle ou la synthèse en phase solution. Le choix de la méthode dépend du rendement, de la pureté et de l’échelle de production souhaités. Des techniques avancées comme la synthèse assistée par micro-ondes peuvent améliorer les vitesses de réaction et les rendements .

Analyse Des Réactions Chimiques

Types de réactions

Les tétrapeptides cycliques comme C[L-Alanine-D-proline-L-Phénylalanine-D-tryptophane] peuvent subir diverses réactions chimiques, notamment :

Oxydation : Clivage oxydatif des liaisons peptidiques.

Réduction : Réduction des ponts disulfures s’ils sont présents.

Substitution : Réactions de substitution nucléophile sur les chaînes latérales.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou peracides.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).

Substitution : Halogénures d’alkyle ou chlorures d’acyle en conditions basiques.

Principaux produits

Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de fragments peptidiques plus petits, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure du peptide .

Applications de la recherche scientifique

Chimie

Les tétrapeptides cycliques sont utilisés comme blocs de construction dans la synthèse de molécules plus complexes. Ils servent de modèles pour étudier le repliement et la stabilité des peptides.

Biologie

En recherche biologique, les tétrapeptides cycliques sont utilisés pour étudier les interactions protéine-protéine et l’inhibition enzymatique. Leur stabilité les rend appropriés pour une utilisation dans divers essais et expériences .

Médecine

Les tétrapeptides cycliques ont des applications thérapeutiques potentielles en raison de leur stabilité et de leur bioactivité. Ils sont explorés comme candidats médicaments pour cibler des récepteurs et des enzymes spécifiques .

Industrie

Dans le secteur industriel, les tétrapeptides cycliques sont utilisés dans le développement de nouveaux matériaux et comme catalyseurs dans les réactions chimiques .

Applications De Recherche Scientifique

Chemistry

Cyclic tetrapeptides are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide folding and stability.

Biology

In biological research, cyclic tetrapeptides are used to investigate protein-protein interactions and enzyme inhibition. Their stability makes them suitable for use in various assays and experiments .

Medicine

Cyclic tetrapeptides have potential therapeutic applications due to their stability and bioactivity. They are explored as drug candidates for targeting specific receptors and enzymes .

Industry

In the industrial sector, cyclic tetrapeptides are used in the development of new materials and as catalysts in chemical reactions .

Mécanisme D'action

Le mécanisme d’action de C[L-Alanine-D-proline-L-Phénylalanine-D-tryptophane] implique son interaction avec des cibles moléculaires spécifiques, telles que des récepteurs ou des enzymes. La structure cyclique améliore son affinité de liaison et sa spécificité. Le composé peut exercer ses effets en modulant l’activité de ses protéines cibles, ce qui entraîne des modifications des voies de signalisation cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

C[Phe-D-Pro-Phe-Trp] : Un autre tétrapeptide cyclique présentant des caractéristiques structurales similaires, mais une composition d’acides aminés différente.

C[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro] : Un agoniste macrocyclique de la mélanocortine comportant des groupes fonctionnels supplémentaires.

Unicité

C[L-Alanine-D-proline-L-Phénylalanine-D-tryptophane] est unique en raison de sa combinaison spécifique d’acides aminés, qui lui confère des propriétés structurales et fonctionnelles distinctes. Sa stabilité et sa résistance à la dégradation enzymatique en font un composé particulièrement précieux dans diverses applications.

Propriétés

Formule moléculaire |

C28H31N5O4 |

|---|---|

Poids moléculaire |

501.6 g/mol |

Nom IUPAC |

(3S,6R,9S,12R)-9-benzyl-6-(1H-indol-3-ylmethyl)-3-methyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C28H31N5O4/c1-17-28(37)33-13-7-12-24(33)27(36)32-22(14-18-8-3-2-4-9-18)26(35)31-23(25(34)30-17)15-19-16-29-21-11-6-5-10-20(19)21/h2-6,8-11,16-17,22-24,29H,7,12-15H2,1H3,(H,30,34)(H,31,35)(H,32,36)/t17-,22-,23+,24+/m0/s1 |

Clé InChI |

OTUDCPUMJPNZRR-UYGLSEIWSA-N |

SMILES isomérique |

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

SMILES canonique |

CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)

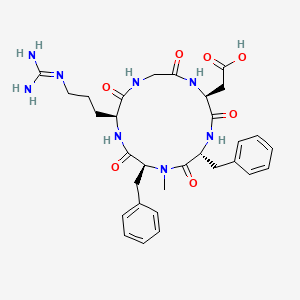

![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)

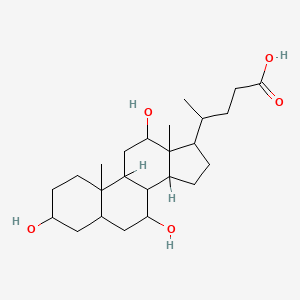

![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

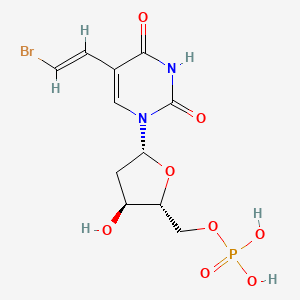

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)

![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)

![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)

![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)

![c[L-mTyr-D-pro-L-Phe-D-trp]](/img/structure/B10847367.png)

![c[L-Phe-D-pro-L-Phe-D-trp]](/img/structure/B10847375.png)